molecular formula C14H16F3NO B6311081 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene CAS No. 2088951-25-9

4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene

Cat. No. B6311081
CAS RN: 2088951-25-9
M. Wt: 271.28 g/mol
InChI Key: QEPNFKXTLPHXPP-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene, also known as 4-ATFPB, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the trifluoromethyl-substituted benzene family and is known for its unique chemical and physical properties. 4-ATFPB is a colorless solid that can be synthesized from a variety of starting materials. It has been used in a range of applications, from drug synthesis to biochemical and physiological research.

Scientific Research Applications

4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has been used in a variety of scientific research applications, including drug synthesis and biochemical and physiological research. It has been used as a substrate for the synthesis of various drugs, including anti-cancer agents and antibiotics. In addition, 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has been used to study the biochemical and physiological effects of various compounds, including the effects of drugs on the nervous system and the immune system.

Mechanism of Action

The exact mechanism of action of 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene is not fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. This binding is believed to be responsible for the compound’s effects on biochemical and physiological processes.
Biochemical and Physiological Effects
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain receptors in the body, which can lead to changes in biochemical and physiological processes. In addition, 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of applications. In addition, it is a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and can react with other compounds in the environment, leading to unwanted side reactions. In addition, it is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene research. One potential direction is the development of new synthesis methods for the compound. In addition, further research could be conducted on the compound’s biochemical and physiological effects, as well as its potential applications in drug synthesis and other scientific research areas. Finally, further research could be conducted on the compound’s mechanism of action and its potential side effects.

Synthesis Methods

4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene can be synthesized from a variety of starting materials, including acetic anhydride, 4-trifluoromethyl-1-pentene, and ammonium chloride. The most common method involves the reaction of acetic anhydride with 4-trifluoromethyl-1-pentene in the presence of ammonium chloride. The reaction is typically carried out at room temperature and yields a colorless solid product. The reaction has been reported to proceed with high yields and is relatively easy to perform.

properties

IUPAC Name

N-[(Z)-1,1,1-trifluoro-2-methyl-5-phenylpent-4-en-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c1-11(19)18-13(2,14(15,16)17)10-6-9-12-7-4-3-5-8-12/h3-9H,10H2,1-2H3,(H,18,19)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPNFKXTLPHXPP-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CC=CC1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(C)(C/C=C\C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene

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